molecular formula C7H7NO2 B1242496 5-Aminosalicylaldehyde CAS No. 58186-71-3

5-Aminosalicylaldehyde

Cat. No. B1242496
CAS RN: 58186-71-3
M. Wt: 137.14 g/mol
InChI Key: BHLZAJPXLXRFAO-UHFFFAOYSA-N
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Description

5-Aminosalicylaldehyde is a member of the class of benzaldehydes that is salicylaldehyde in which the hydrogen para- to the hydroxy group is substituted by an amino group . It is a member of benzaldehydes, a member of phenols, a substituted aniline, and a primary amino compound . It is functionally related to salicylaldehyde .


Synthesis Analysis

5-Aminosalicylaldehyde is believed to be a key precursor for the biosynthesis of tetrapyrrole compounds, with wide applications in medicine, agriculture, and other burgeoning fields . Because of its potential applications and disadvantages of chemical synthesis, alternative biotechnological methods have drawn increasing attention .


Molecular Structure Analysis

The molecular formula of 5-Aminosalicylaldehyde is C7H7NO2 . The IUPAC name is 5-amino-2-hydroxybenzaldehyde . The InChI is InChI=1S/C7H7NO2/c8-6-1-2-7 (10)5 (3-6)4-9/h1-4,10H,8H2 . The Canonical SMILES is C1=CC (=C (C=C1N)C=O)O .


Physical And Chemical Properties Analysis

The molecular weight of 5-Aminosalicylaldehyde is 137.14 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass is 137.047678466 g/mol . The Monoisotopic Mass is also 137.047678466 g/mol . The Topological Polar Surface Area is 63.3 Ų .

Scientific Research Applications

Drug Delivery Systems

5-Aminosalicylaldehyde: has potential applications in the development of drug delivery systems. Its derivative, 5-aminolevulinic acid (5-ALA), has been used to synthesize water-soluble fullerene nanomaterials . These nanomaterials can serve as efficient nanovehicles for delivering drugs, particularly in the treatment of skin cancer and brain tumors, where 5-ALA acts as a prodrug .

Photodynamic Therapy

In the field of photodynamic therapy (PDT), 5-Aminosalicylaldehyde derivatives are valuable due to their role as precursors to protoporphyrin IX (PpIX), a photosensitizer . PpIX is used in PDT for treating various dermatological conditions and is also employed as a fluorescence marker in neurosurgery for tumor visualization .

Theranostics

The compound’s derivatives are explored in theranostics, combining therapy and diagnostics. Research indicates that improving the photodynamic efficacy of 5-ALA derivatives is a key direction in this field, highlighting its broad-spectrum applications in medical research .

Oncological Applications

5-Aminosalicylaldehyde: is instrumental in oncology, especially in the synthesis of compounds like 5-ALA, which is used for visualizing brain tumors during surgery and treating skin cancers due to its high tumor selectivity .

Dermatology

In dermatology, derivatives of 5-Aminosalicylaldehyde are used for treating actinic keratosis, Bowen’s disease, and basal cell carcinomas. The compound’s derivatives facilitate the production of PpIX, which is crucial for effective treatment outcomes .

Fluorescence-Guided Surgery

The compound is also significant in fluorescence-guided surgery (FGS). The PpIX generated from its derivatives provides real-time intraoperative imaging, which is critical for surgeries involving brain shift risks .

Nanotechnology

5-Aminosalicylaldehyde: plays a role in nanotechnology, particularly in the synthesis of novel nanomaterials that can be used for various applications, including drug delivery and diagnostics .

Molecular Research

Lastly, the compound is a subject of molecular research, where its derivatives are studied for their physicochemical properties and biological activities. This research contributes to the development of new treatments and diagnostic tools .

Safety and Hazards

5-Aminosalicylaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may cause an allergic skin reaction and respiratory irritation .

Future Directions

Future directions in 5-Aminosalicylaldehyde research include developing new delivery systems, identifying new therapeutic targets, and exploring the potential applications of the compound in other diseases, such as cancer and Alzheimer’s disease.

  • "The studies on 5-aminosalicylaldehyde derivatives"
  • "Studies on 5-Aminosalicylaldehyde Derivatives. II. Reduction of 5-( p …"
  • "The Studies of 5-Aminosalicylaldehyde Derivatives. III. The Preparation …"

Mechanism of Action

Target of Action

5-Aminosalicylaldehyde, also known as 5-Amino-2-hydroxybenzaldehyde, is a member of the class of benzaldehydes . It is related to aminosalicylates, which include sulfasalazine and 5-aminosalicylic acid (5-ASA) . The primary targets of this compound are the cells in the terminal ileum and colon .

Mode of Action

The compound exhibits its effects primarily through a topical effect on the colonic epithelium . Absorbed 5-ASA is extensively metabolized to N-acetyl-5-ASA by N-acetyltransferase 1 (NAT1) . N-acetyl-5-ASA then binds PPAR-gamma (peroxisome proliferator-activated receptor gamma), a nuclear hormone receptor . This binding induces the translocation of PPAR-gamma from the cytoplasm to the cell nucleus and a conformational change in PPAR-gamma .

Biochemical Pathways

The biochemical pathways affected by 5-Aminosalicylaldehyde are related to the metabolism of 5-ASA. The compound is poorly absorbed by the intestines and systemic circulation, thus most remains in the terminal ileum and colon . The absorbed 5-ASA is extensively metabolized to N-acetyl-5-ASA by N-acetyltransferase 1 (NAT1) .

Pharmacokinetics

The pharmacokinetics of 5-Aminosalicylaldehyde is characterized by poor absorption by the intestines and systemic circulation . Most of the compound remains in the terminal ileum and colon or is passed in the stool . The absorbed 5-ASA is extensively metabolized to N-acetyl-5-ASA by N-acetyltransferase 1 (NAT1) .

Result of Action

The result of the action of 5-Aminosalicylaldehyde is the modulation of the activity of PPAR-gamma, a nuclear hormone receptor . This leads to changes in the transcription of certain genes, which can have various effects on cellular function .

Action Environment

The action of 5-Aminosalicylaldehyde is influenced by the environment within the gastrointestinal tract, particularly the terminal ileum and colon . The compound’s action, efficacy, and stability can be affected by factors such as pH, the presence of other substances, and the activity of gut bacteria .

properties

IUPAC Name

5-amino-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLZAJPXLXRFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429479
Record name 5-Aminosalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminosalicylaldehyde

CAS RN

58186-71-3
Record name 5-Amino-2-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58186-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aminosalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary focus of the research conducted on 5-Aminosalicylaldehyde derivatives as highlighted in the provided papers?

A1: The provided research papers primarily focus on the synthesis of 5-Aminosalicylaldehyde and its derivatives. [, , ] Specifically, they delve into the preparation of 5-Aminosalicylaldehyde hydrazones. One study focuses on achieving this through the reduction of 5-(p-Sulfophenylazo)salicylaldehyde hydrazone. [] Another study explores the reduction of 5-(p-Sulfophenylazo)salicylaldehyde through Poly(5-nitrilosalicylidene) to obtain various 5-Aminosalicylaldehyde derivatives. [] These studies provide valuable insights into the chemical synthesis pathways for this compound and its derivatives.

Q2: Can you elaborate on the significance of exploring different synthesis pathways for 5-Aminosalicylaldehyde and its derivatives?

A2: Exploring diverse synthesis routes for 5-Aminosalicylaldehyde and its derivatives is crucial for several reasons. Firstly, it allows researchers to identify the most efficient and cost-effective methods for producing these compounds. [, ] This is particularly important for potential large-scale production. Secondly, different synthesis pathways can lead to variations in the final product, such as different isomers or purity levels, which can influence the compound's properties and applications. [] Therefore, investigating multiple synthesis routes is essential for gaining a comprehensive understanding of the compound's potential.

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